FMOC-BETA-HYDROXY-DL-PHENYLALANINE
Description
Contextualizing Unnatural Amino Acids within Contemporary Chemical Biology Research
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. nih.govnih.gov Their incorporation into peptides and proteins is a powerful strategy in chemical biology, offering a means to introduce novel chemical and physical properties. nih.govnih.gov This expansion of the standard amino acid toolkit allows researchers to probe and manipulate biological systems with unprecedented precision. nih.govsciencedaily.com
The applications of UAAs are vast and continue to grow. In drug discovery, the introduction of non-proteinogenic amino acids can significantly enhance the therapeutic properties of peptide-based drugs, improving their stability, potency, permeability, and bioavailability. nih.govnih.govresearchgate.net By altering the structure of a peptide, UAAs can make them resistant to degradation by proteases, a common challenge with natural peptide therapeutics. Furthermore, the site-specific incorporation of UAAs enables the introduction of unique functionalities, such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles, which are invaluable for studying protein structure, function, and interactions directly within living cells. nih.govnih.govacs.org This technique has been instrumental in mapping ligand-binding sites on receptors and understanding complex cellular signaling pathways. nih.gov
Recent advancements have even made it possible to create new-to-nature amino acids through innovative chemical processes, further broadening the horizons of protein engineering and therapeutic design. sciencedaily.comtechnologynetworks.com These synthetic amino acids can be designed with specific properties to alter a protein's shape and function, opening doors for the development of novel antibiotics and immunosuppressants. sciencedaily.comtechnologynetworks.com
Significance of Beta-Hydroxylated Amino Acid Derivatives in Peptide and Peptidomimetic Design
Beta-hydroxy-α-amino acids are a class of non-proteinogenic amino acids characterized by a hydroxyl group on the β-carbon of the amino acid structure. This structural feature imparts unique conformational properties and the potential for additional interactions, making them highly valuable in the design of peptides and peptidomimetics. nih.govresearchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govwjarr.com
The presence of the β-hydroxyl group can influence the secondary structure of peptides, promoting the formation of specific folds like β-turns and helices. scispace.com This conformational constraint can lead to higher receptor binding affinity and selectivity. wjarr.com Moreover, the hydroxyl group can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. nih.gov
Beta-hydroxy-α-amino acids are found in a variety of natural products with important biological activities, including antibiotics and enzyme inhibitors. nih.govresearchgate.net Consequently, synthetic routes to these compounds are of great interest to medicinal chemists. nih.govresearchgate.netacs.org The incorporation of β-amino acids, including their hydroxylated derivatives, has been shown to confer resistance to proteolytic degradation, a key advantage for therapeutic peptides. nih.govresearchgate.net The structural diversity offered by β-amino acids, with the potential for stereoisomers at both the α and β carbons, provides a vast chemical space for designing novel bioactive molecules. nih.govresearchgate.net
Role of Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis and Modified Amino Acid Chemistry
The synthesis of peptides, especially those containing modified amino acids, relies heavily on protecting group strategies to ensure the correct sequence is assembled. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a method that has revolutionized the production of peptides. iris-biotech.dealtabioscience.combachem.comlgcstandards.com
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.comcreative-peptides.com The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. altabioscience.comfiveable.mewikipedia.org Its key advantage lies in its base-lability; it can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups commonly used for the amino acid side chains or the linker attaching the peptide to the resin. iris-biotech.dewikipedia.orgpeptide.com This "orthogonality" is a major benefit of the Fmoc strategy, as it allows for selective deprotection and minimizes side reactions. iris-biotech.depeptide.com
The Fmoc strategy is particularly well-suited for the synthesis of peptides containing sensitive modifications, such as phosphorylation and glycosylation, which may not be stable under the harsher acidic conditions used in older Boc/benzyl protection schemes. altabioscience.comnih.gov The milder conditions of Fmoc chemistry have made it the method of choice for creating complex and modified peptides. altabioscience.comnih.gov Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct that absorbs strongly in the UV spectrum, allowing for real-time monitoring of the deprotection step, which is a significant advantage for automated peptide synthesis. nih.govtotal-synthesis.com
The use of Fmoc-protected amino acids, including modified versions like Fmoc-beta-hydroxy-DL-phenylalanine, is central to the efficient and reliable synthesis of custom peptides for a wide range of research and therapeutic applications. rsc.orgontosight.ai
Properties
CAS No. |
749900-04-7 |
|---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Beta Hydroxy Dl Phenylalanine and Its Stereoisomers
Conventional Approaches to Beta-Hydroxy Phenylalanine Scaffold Construction
The foundational step in synthesizing the target compound is the construction of the beta-hydroxy phenylalanine scaffold. Conventional methods have been developed to introduce the hydroxyl group at the β-position of the amino acid structure, which can then be protected with the Fmoc group.
Stereoselective hydroxylation is crucial for controlling the relative configuration (syn/anti or erythro/threo) of the α-amino and β-hydroxy groups. One notable chemical method involves the imino 1,2-Wittig rearrangement of hydroximates that contain a furan (B31954) ring. nih.gov This process yields Z-2-hydroxyoxime ethers, which can be converted into both cis- and trans-oxazolidinones with high stereoselectivity. nih.gov These oxazolidinone intermediates are then transformed into erythro- and threo-beta-hydroxyphenylalanines, respectively, through steps including oxidative cleavage of the furan ring and deprotection. nih.gov
Another approach provides expedient access to enantiomerically pure threo-β-hydroxy-α-amino acid derivatives. acs.orgresearchgate.net This method starts with the N,N-di-tert-butoxycarbonyl (Boc) protected α-amino acid, which undergoes a radical bromination mediated by N-Bromosuccinimide (NBS). acs.orgresearchgate.net Subsequent treatment with silver nitrate (B79036) in acetone (B3395972) predominantly forms a trans-oxazolidinone intermediate. acs.orgresearchgate.net This intermediate can then be hydrolyzed, for instance with cesium carbonate, to yield the desired threo-β-hydroxy amino acid derivative. acs.orgresearchgate.net
In the biological realm, hydroxylation is a common enzymatic reaction. Phenylalanine hydroxylase (PAH) is a well-characterized enzyme that catalyzes the hydroxylation of the aromatic ring of phenylalanine to produce tyrosine, not the β-position of the side chain. wikipedia.orgresearchgate.netkarger.com This enzymatic system utilizes tetrahydrobiopterin (B1682763) (BH4) and a non-heme iron center to activate molecular oxygen for the hydroxylation reaction. wikipedia.orgresearchgate.netkarger.com While not a direct route to the beta-hydroxy scaffold, the principles of enzymatic hydroxylation are central to biocatalytic approaches.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard amine-protecting group in solid-phase peptide synthesis due to its base-lability. Its integration into the synthesis of beta-hydroxy-phenylalanine can occur either after the construction of the hydroxylated scaffold or by using an Fmoc-protected precursor.
A standard procedure for Fmoc protection involves reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base, such as aqueous sodium carbonate, in a solvent like 1,4-dioxane. chemicalbook.com The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. chemicalbook.com This method can be applied to the synthesized beta-hydroxy-phenylalanine to produce the final Fmoc-protected building block.
Alternatively, syntheses can be designed where the Fmoc group is present on a precursor molecule. For instance, asymmetric hydrogenation methods may use an α-dibenzylamino group for protection during the key catalytic step, which is later removed and replaced with the Fmoc group if desired. rsc.org The dibenzyl group can be cleaved via hydrogenation, after which the free amine can be treated with Fmoc-Cl. rsc.org
Enantioselective Synthesis of Beta-Hydroxy-L-Phenylalanine and Beta-Hydroxy-D-Phenylalanine
Achieving high enantiopurity is paramount for the application of these amino acids in peptide synthesis. Various strategies have been developed to produce specific L- or D-stereoisomers.
Asymmetric catalysis offers a powerful means to generate chiral molecules with high enantioselectivity. Metal-catalyzed reactions are particularly prominent in this area. An iridium-based catalytic system, for example, has been used for the dynamic kinetic resolution of aryl α-dibenzylamino β-ketoesters via asymmetric hydrogenation. rsc.org This method produces chiral aryl β-hydroxy α-amino derivatives with excellent diastereoselectivity (>99/1 dr) and enantioselectivity (up to >99% ee). rsc.org
A recent review highlights several other metal-catalyzed approaches for accessing β-phenylalanine derivatives. nih.gov These include:
Palladium-catalyzed hydroesterification of N-(1-arylvinyl)phthalimides using a chiral diphosphine ligand (DIOP) to yield esters that can be hydrolyzed to the β-amino acid without racemization. nih.gov
Copper-catalyzed hydroamination of cinnamates using a chiral phosphine (B1218219) ligand, which promotes β-addition over α-addition to give the desired product with high yield and enantiomeric ratio. nih.gov
Table 1: Asymmetric Catalytic Methods for β-Hydroxy Phenylalanine Synthesis
| Catalyst System | Ligand | Substrate Type | Key Transformation | Reported Selectivity | Source |
|---|---|---|---|---|---|
| Ir/f-phamidol | f-phamidol | Aryl α-dibenzylamino β-ketoester | Asymmetric Hydrogenation | >99/1 dr, up to >99% ee | rsc.org |
| [allylPdCl]₂ | DIOP | N-(1-arylvinyl)phthalimide | Asymmetric Hydroesterification | High enantioselectivity | nih.gov |
The use of a chiral auxiliary is a classic strategy to induce stereoselectivity. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.
One such method employs chiral Ni(II) complexes of Schiff bases formed between glycine (B1666218) (or other amino acids) and a chiral ligand derived from a readily available source like L-proline. nih.gov The complex directs the alkylation or other modifications with high diastereoselectivity, and subsequent disassembly of the complex yields the desired enantiomerically enriched amino acid. nih.gov Another strategy involves the 1,4-addition of a chiral amine, such as (R)-α-phenylethylamine, to an unsaturated amide like N,N-bis[(R)-α-phenylethyl]prop-2-enamide. nih.gov The resulting product can be alkylated with high diastereoselectivity, and the chiral auxiliaries are then removed via hydrogenolysis to furnish the target α-substituted-β-amino acid. nih.gov
Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and their inherent chirality often leads to products with very high enantiopurity.
Several classes of enzymes have been successfully applied to the synthesis of β-hydroxy-α-amino acids:
Transaldolases: An L-threonine (B559522) transaldolase, ObiH, has been shown to catalyze the C-C bond formation between threonine (as a glycine equivalent) and a variety of aldehydes, including benzaldehyde (B42025) derivatives. nih.gov This whole-cell biocatalytic platform can produce a diverse array of β-hydroxy-α-amino acids on a preparative scale. nih.gov
Hydroxylases: While phenylalanine hydroxylase (PAH) typically acts on the aromatic ring, engineered variants or different types of hydroxylases can exhibit altered regioselectivity. wikipedia.orgnih.govcore.ac.uk For instance, Phenylalanine meta-Hydroxylase (Phe3H) from Streptomyces coeruleorubidus efficiently generates meta-L-tyrosine from phenylalanine, demonstrating the potential for enzymes to perform regiospecific hydroxylations. nih.govcore.ac.uk
ω-Transaminases (ω-TA): These enzymes are used for the enantioselective synthesis of β-phenylalanine derivatives from β-keto acids or esters. nih.gov They can also be employed in the kinetic resolution of racemic β-phenylalanine, selectively converting one enantiomer and allowing for the isolation of the other in high purity. nih.gov
Lipases: Lipases are widely used for the kinetic resolution of racemic esters. nih.gov For example, Amano PS lipase (B570770) from Burkholderia cepacia can selectively hydrolyze one enantiomer of a racemic β-phenylalanine ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched form. nih.gov
Hydantoinases: A highly selective hydantoinase from Vigna angularis has been used to hydrolyze aryl-substituted dihydrouracils with high enantioselectivity, providing a novel pathway to enantiopure β-phenylalanine derivatives after a subsequent urea (B33335) hydrolysis step. nih.gov
Table 2: Biocatalytic Approaches to Chiral β-Hydroxy Phenylalanine Derivatives
| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate(s) | Product | Reported Selectivity | Source |
|---|---|---|---|---|---|---|
| Transaldolase | ObiH | Aldol-type addition | L-Threonine, Benzaldehyde | (2S,3R)-β-Hydroxy-phenylalanine | High diastereoselectivity | nih.gov |
| Hydroxylase | Phe3H from S. coeruleorubidus | Aromatic Hydroxylation | L-Phenylalanine | meta-L-Tyrosine | Efficient and regiospecific | nih.govcore.ac.uk |
| ω-Transaminase | ω-TA from Alcaligenes denitrificans | Kinetic Resolution / Reductive Amination | Racemic β-phenylalanine / β-keto acid | (R)-β-phenylalanine / (S)-β-phenylalanine | High enantiomeric excess (>99%) | nih.gov |
| Lipase | Amano PS lipase from Burkholderia cepacia | Enantioselective Hydrolysis | Racemic β-phenylalanine ester | (R)-β-phenylalanine | 45% yield, >99% ee | nih.gov |
Diastereoselective Synthesis of Threo and Erythro Isomers
The synthesis of β-hydroxy-α-amino acids, such as FMOC-beta-hydroxy-DL-phenylalanine, presents the challenge of controlling the stereochemistry at two adjacent chiral centers: the α- and β-carbons. This results in the formation of diastereomeric pairs, designated as threo and erythro. The relative orientation of the substituents on these carbons defines the diastereomer.
Control of Relative Stereochemistry at Alpha and Beta Carbons
Achieving control over the relative stereochemistry at the α and β carbons is a focal point of synthetic efforts. Various strategies have been developed to influence the formation of either the syn (erythro) or anti (threo) diastereomer. One common approach involves the aldol (B89426) condensation of a glycine enolate equivalent with benzaldehyde. The stereochemical outcome of this reaction can be directed by the choice of reagents, reaction conditions, and the nature of the protecting groups.
For instance, the use of specific metal chelates and chiral auxiliaries can favor the formation of one diastereomer over the other. The precise control is often a result of the transition state geometry, which is influenced by steric and electronic factors. Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the relative stereochemistry of the products, with the coupling constants between the α- and β-protons providing insight into the dihedral angle and thus the threo or erythro configuration. nih.gov
Directed Synthesis Strategies for Specific Diastereomers
Directed synthesis strategies aim to produce a specific diastereomer as the major product. One such strategy involves the use of chiral catalysts in asymmetric syntheses. nih.gov For example, metal-free catalysis using chiral catalysts has been shown to be effective in controlling stereochemistry. nih.gov
Another powerful method is substrate-controlled synthesis, where the existing stereochemistry of a chiral starting material directs the formation of the new stereocenter. For the synthesis of β-hydroxy-α-amino acid derivatives, this can involve starting with an enantiomerically pure α-amino acid. An expedient synthesis of threo-β-hydroxy-α-amino acid derivatives of phenylalanine has been described involving the NBS-mediated radical bromination of N,N-di-tert-butoxycarbonyl protected α-amino acids, followed by treatment with silver nitrate to predominantly form trans-oxazolidinones, which are precursors to the threo isomer. nih.gov
Biocatalytic approaches also offer a high degree of stereocontrol. For instance, phenylalanine aminomutase (PAM) has been used for the regio- and stereoselective amination of trans-3-arylglycidates. msu.edu While this produces arylserines, the principle of enzymatic control over stereochemistry is a key strategy. msu.edu Similarly, engineered enzymes like the Y265A mutant of alanine (B10760859) racemase can catalyze the aldol condensation of glycine with aromatic aldehydes, yielding β-hydroxy-α-amino acids with high diastereoselectivity. nih.gov
| Directed Synthesis Strategy | Key Features | Typical Diastereomeric Outcome |
| Chiral Auxiliary-Mediated Aldol Reaction | Use of a chiral auxiliary attached to the glycine equivalent. | Dependent on the specific auxiliary used. |
| Catalytic Asymmetric Aldol Reaction | Employment of a chiral Lewis acid or Brønsted acid catalyst. | High diastereo- and enantioselectivity. |
| Substrate-Controlled Synthesis (from protected amino acids) | Radical bromination and subsequent intramolecular cyclization. | Predominantly threo isomer via trans-oxazolidinone. nih.gov |
| Biocatalytic Amination (of arylglycidates) | Regio- and stereoselective amination using enzymes like PAM. | Predominantly anti (threo) isomers. msu.edu |
| Biocatalytic Aldol Condensation (engineered enzymes) | Aldol condensation of glycine and an aldehyde catalyzed by a modified enzyme. | High diastereoselectivity (up to 97% de). nih.gov |
Resolution of DL-FMOC-Beta-Hydroxy-Phenylalanine
The synthesis of this compound often results in a racemic mixture of all four stereoisomers (D-threo, L-threo, D-erythro, and L-erythro) or a mixture of diastereomers (DL-threo and DL-erythro). To obtain enantiomerically pure compounds, resolution techniques are employed.
Classical Diastereomeric Salt Formation and Crystallization
A well-established method for resolving racemic mixtures is through the formation of diastereomeric salts. This involves reacting the racemic mixture of FMOC-beta-hydroxy-phenylalanine with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction creates a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.
The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once a diastereomeric salt is isolated in pure form, the resolving agent is removed by a chemical reaction, yielding the enantiomerically pure FMOC-beta-hydroxy-phenylalanine. The selection of the appropriate resolving agent and crystallization solvent is crucial for the efficiency of this process. Thermodynamic models and phase diagrams can be utilized to optimize the resolution process. rsc.org
Chromatographic Chiral Resolution Techniques
Chromatographic methods are powerful tools for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique. The CSP contains a chiral selector that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation.
For the resolution of protected amino acids like this compound, various types of CSPs can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of mobile phase also plays a critical role in achieving good separation. For instance, chiral resolution of dipeptides has been achieved on an AmyCoat-RP column with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate. researchgate.net Another approach is to use a chiral additive in the mobile phase with an achiral stationary phase. nih.gov The mechanism of chiral recognition often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net
| Chromatographic Technique | Principle | Key Parameters |
| Chiral HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. | Type of CSP, mobile phase composition, flow rate, temperature. |
| Chiral HPLC with Chiral Mobile Phase Additive (CMPA) | Formation of transient diastereomeric complexes with a chiral additive in the mobile phase, which are then separated on an achiral column. nih.gov | Structure and concentration of the chiral additive, mobile phase pH. nih.gov |
Enzymatic and Biocatalytic Resolution Approaches
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical and chromatographic methods. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
For the resolution of β-hydroxy-α-amino acids, lipases are often used to selectively hydrolyze an ester derivative of one enantiomer, leaving the other enantiomer as the unreacted ester. Hydrolases and other enzymes can also be employed for the selective synthesis or degradation of one stereoisomer. nih.gov The efficiency of enzymatic resolution depends on factors such as the choice of enzyme, substrate, solvent, and reaction conditions. Biocatalysis can also be integrated into the synthesis pathway to produce enantiomerically enriched products directly. nih.gov
Chemical Transformations and Derivatization of Fmoc Beta Hydroxy Phenylalanine
Reactivity of the Beta-Hydroxyl Group in Organic Synthesis
The beta-hydroxyl group of FMOC-beta-hydroxy-DL-phenylalanine is a key site for chemical modification, enabling a range of synthetic transformations.
Esterification of the carboxylic acid is a common strategy to protect this functional group during subsequent reactions. Standard methods involve treatment with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like thionyl chloride. nih.gov For acid-sensitive substrates, esterification can be achieved using an alkyl halide, like methyl iodide, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov
The hydroxyl group can also undergo esterification. For instance, propylic esters of related β-phenylalanine derivatives have been synthesized and are susceptible to enzymatic cleavage by lipases, which can be used for kinetic resolution of enantiomers. nih.gov
Etherification of the beta-hydroxyl group offers another route to modify the properties of the amino acid. While specific examples for this compound are not prevalent in the reviewed literature, general methods for ether formation, such as the Williamson ether synthesis, could be applicable, provided other functional groups are adequately protected.
The oxidation of amino acids can significantly impact the structure and function of peptides. iris-biotech.de While methionine and tryptophan are particularly susceptible to oxidation, the beta-hydroxyl group of this compound can also be a target for oxidation reactions. iris-biotech.de Oxidation of the secondary alcohol would yield a beta-keto-alpha-amino acid derivative, a versatile intermediate for further chemical modifications. The choice of oxidizing agent would be critical to avoid unwanted side reactions, such as oxidation of the fluorenyl group or the phenyl ring.
Derivatization of the hydroxyl group is a common strategy in amino acid analysis and synthesis. For example, o-phthalaldehyde (B127526) (OPA) is used to derivatize primary amino acids for fluorescence detection. jasco-global.com While OPA reacts with the primary amine, the hydroxyl group can be targeted by other derivatizing agents to introduce specific functionalities.
The modification of amino acids is a cornerstone of bioconjugation, enabling the attachment of labels, probes, or other molecules to peptides and proteins. nih.gov The beta-hydroxyl group of this compound provides a handle for introducing functionalities suitable for bioconjugation. For instance, it could be derivatized with a linker containing a terminal alkyne or azide (B81097) for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and orthogonality, making them ideal for modifying complex biomolecules. ntu.ac.uk
Furthermore, the introduction of fluorophores or other reporter groups at the beta-hydroxyl position can be utilized in the development of chemical probes to study biological processes. The ability to site-specifically modify a peptide with a probe is essential for understanding its function and interactions.
Modifications of the Phenyl Ring for Enhanced Functionality
The phenyl ring of this compound presents another avenue for chemical modification, allowing for the introduction of various substituents to tune the properties of the amino acid.
Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce substituents onto the phenyl ring, particularly when activated by electron-withdrawing groups. For example, the synthesis of 3-fluoro-4-nitro- and 4-fluoro-3-nitro-threo-β-hydroxyphenylalanine has been described, highlighting the potential for introducing fluorine and nitro groups onto the aromatic ring. lookchem.com These substitutions can significantly alter the electronic properties and potential interactions of the amino acid side chain.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov For this compound, if a halogen atom is present on the phenyl ring, it can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups. nih.gov This approach has been successfully used for the synthesis of Fmoc-protected aryl-substituted phenylalanines. nih.gov The reaction conditions, such as the choice of catalyst, base, and solvent, are crucial for achieving high yields and preventing the decomposition of the FMOC protecting group, which can be base-labile. mdpi.com
The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org In the context of modifying this compound, a halogenated version of the amino acid could be coupled with various alkenes to introduce vinyl groups onto the phenyl ring. The Heck-Matsuda reaction, which utilizes arenediazonium salts, has been employed to synthesize fluorescent unnatural α-amino acids from phenylalanine derivatives. dntb.gov.uarsc.org This suggests a potential route for the functionalization of a modified this compound containing an amino group on the phenyl ring.
Table of Research Findings on Chemical Transformations
| Reaction Type | Reactant(s) | Reagents/Catalyst | Product | Research Focus |
| Esterification | FMOC-amino acid, Alcohol (MeOH, EtOH) | Thionyl chloride | FMOC-amino ester | Protection of carboxylic acid nih.gov |
| Esterification | FMOC-amino acid, Methyl iodide | DIPEA, DCM | FMOC-amino methyl ester | Protection under non-acidic conditions nih.gov |
| Suzuki-Miyaura Coupling | Fmoc-iodophenylalanine, Arylboronic acid | PdCl2(dppf), K2CO3 | Fmoc-arylphenylalanine | Synthesis of biaryl amino acids mdpi.com |
| Suzuki-Miyaura Coupling | Fmoc-bromophenylalanine, Arylboronic acid | PdCl2, Na2CO3 | Fmoc-arylphenylalanine | Synthesis of biaryl amino acids mdpi.com |
| Heck-Matsuda Coupling | 4-Aminophenylalanine derivative, Alkene | Palladium(0) catalyst | α-Amino acids with cinnamate, vinylsulfone, and stilbene (B7821643) side-chains | Synthesis of fluorescent unnatural amino acids rsc.org |
| Aromatic Substitution | Fluoronitro-substituted precursors | - | 3-Fluoro-4-nitro- and 4-fluoro-3-nitro-threo-β-hydroxyphenylalanine | Synthesis of functionalized amino acids lookchem.com |
Side-Chain Modifications within Peptide Contexts
The presence of the β-hydroxyl group on the phenylalanine side-chain offers a versatile handle for modifications after the amino acid has been incorporated into a peptide sequence. This allows for the introduction of various functionalities and structural constraints.
Cyclization Reactions Involving the Hydroxyl Group for Constrained Peptides
The hydroxyl group of β-hydroxy-phenylalanine serves as a key reactive handle for the synthesis of cyclic peptides. researchgate.net Cyclization is a widely used strategy to constrain the conformation of peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. bachem.comnih.gov The formation of a cyclic structure reduces the flexibility of the peptide backbone, often locking it into a bioactive conformation. bachem.com
Several strategies can be employed to form cyclic peptides involving the side-chain hydroxyl group of β-hydroxy-phenylalanine:
Lactonization: The hydroxyl group can react with a C-terminal carboxylic acid to form a lactone (an ester bridge). This head-to-tail cyclization is a common method for creating cyclic depsipeptides, where one or more amide bonds are replaced by ester bonds. researchgate.net This reaction is often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net
Ether Linkage Formation: The hydroxyl group can undergo a nucleophilic substitution reaction with a suitable electrophile on another amino acid side chain to form an ether bridge.
Click Chemistry: Modern cyclization methods, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be utilized. researchgate.net For this, the hydroxyl group would first need to be converted into either an azide or an alkyne functionality. This approach offers high efficiency and orthogonality. researchgate.net
Ring-Closing Metathesis (RCM): If the hydroxyl group is modified to contain a terminal alkene, it can participate in an RCM reaction with another alkene-containing amino acid in the peptide sequence to form a carbon-carbon double bond, thus closing the ring. bachem.com
These cyclization reactions, facilitated by the reactive hydroxyl group of β-hydroxy-phenylalanine, are powerful tools for generating structurally diverse and conformationally constrained peptides with potentially improved therapeutic properties. nih.gov
Table 2: Cyclization Strategies Involving the Hydroxyl Group
| Cyclization Strategy | Bond Formed | Key Reactants | Notes |
| Lactonization | Ester (lactone) | Hydroxyl group and a carboxylic acid | Forms a cyclic depsipeptide. researchgate.net |
| Ether Formation | Ether | Hydroxyl group and an electrophilic side chain | Creates a stable ether linkage. |
| Click Chemistry (CuAAC) | Triazole | Azide- and alkyne-functionalized side chains | Highly efficient and chemoselective. researchgate.net |
| Ring-Closing Metathesis (RCM) | Carbon-carbon double bond | Two alkene-containing side chains | Catalyzed by ruthenium-based catalysts. bachem.com |
Stability and Compatibility of the Fmoc Group During Derivatization Reactions
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for its removal under mild conditions that are orthogonal to many acid-labile side-chain protecting groups. altabioscience.comwikipedia.orgactivotec.com The stability of the Fmoc group is generally high under acidic and neutral conditions, making it compatible with a wide range of derivatization reactions. total-synthesis.com
However, the Fmoc group's susceptibility to bases requires careful consideration when planning derivatization reactions, particularly those involving the side-chain of this compound. activotec.comorganic-chemistry.org While the Fmoc group is stable to weak bases and tertiary amines like diisopropylethylamine (DIEA) to a certain extent, prolonged exposure or the use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to premature deprotection. activotec.comnih.gov
The compatibility of the Fmoc group during derivatization reactions is influenced by several factors:
Base Strength and Nucleophilicity: Strong, nucleophilic bases like piperidine (B6355638) are used for deliberate Fmoc removal. wikipedia.org Weaker bases may be tolerated for short reaction times, but their effect on Fmoc stability must be evaluated. activotec.com Non-nucleophilic bases like DBU are sometimes used for specific reactions, but they can also cleave the Fmoc group. nih.gov
Solvent: The polarity of the solvent can influence the rate of Fmoc cleavage. altabioscience.com
Temperature: Higher temperatures can accelerate the rate of Fmoc deprotection. activotec.com
Reaction Time: Prolonged reaction times, even with weaker bases, can lead to significant Fmoc group loss.
Therefore, when performing derivatization reactions on a peptide containing an Fmoc-protected N-terminus, it is crucial to select reaction conditions that are compatible with the stability of the Fmoc group. This often involves using non-basic or mildly basic conditions, shorter reaction times, and lower temperatures to minimize premature deprotection and ensure the integrity of the growing peptide chain.
Integration of Fmoc Beta Hydroxy Phenylalanine into Complex Molecular Architectures
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence. gyrosproteintechnologies.comnih.gov The use of Fmoc-beta-hydroxy-DL-phenylalanine in SPPS, however, introduces specific challenges and opportunities. gyrosproteintechnologies.comkbdna.com
The integration of modified amino acids, including beta-hydroxy-phenylalanine, into a growing peptide chain during SPPS can present several difficulties. gyrosproteintechnologies.comnih.gov These challenges often stem from steric hindrance and altered reactivity compared to standard proteinogenic amino acids. gyrosproteintechnologies.com
Key Challenges in SPPS with Modified Amino Acids:
| Challenge | Description | Potential Solutions |
| Steric Hindrance | The bulky nature of the beta-hydroxy-phenylalanine side chain can impede the approach of the incoming activated amino acid, leading to incomplete coupling reactions. gyrosproteintechnologies.com | Use of more potent coupling reagents (e.g., HATU, HBTU), extended coupling times, or double coupling cycles. gyrosproteintechnologies.comsigmaaldrich.com |
| Aggregation | Sequences containing hydrophobic or β-branched amino acids are prone to inter- or intramolecular aggregation on the solid support, which can block reactive sites and hinder subsequent synthetic steps. nih.gov | Incorporation of backbone-protecting groups like Hmb or Dmb, or the use of pseudoproline dipeptides to disrupt secondary structure formation. sigmaaldrich.com |
| Side Reactions | The hydroxyl group on the beta-carbon introduces a potential site for unwanted side reactions, such as esterification, if not properly managed. | Orthogonal protection strategies for the hydroxyl group that are stable to the repeated base treatment for Fmoc removal but can be selectively removed at a later stage. nih.gov |
| Racemization | The conditions used for amino acid activation and coupling can sometimes lead to the loss of stereochemical integrity at the alpha-carbon. | Careful selection of coupling reagents and conditions known to minimize racemization. |
Methodological refinements are crucial to overcome these hurdles. The choice of coupling reagents is critical; reagents like PyBOP®, HBTU, and HATU are often employed to facilitate the coupling of sterically hindered residues. sigmaaldrich.com Additionally, the use of specialized solvents and additives can help to solvate the growing peptide chain and prevent aggregation. nih.gov Monitoring the completion of each coupling and deprotection step, for instance through UV monitoring of Fmoc group release, is also a key quality control measure. gyrosproteintechnologies.comyoutube.com
The introduction of a beta-hydroxy-phenylalanine residue can significantly influence the local and global conformation of a peptide. The additional hydroxyl group and the altered backbone stereochemistry can disrupt or promote specific secondary structures like helices and sheets. researchgate.net The extra methylene (B1212753) group in the backbone of β-amino acids like beta-hydroxy-phenylalanine can alter the local conformational preferences. researchgate.net
The conformational landscape of peptides is largely defined by the torsional angles of the backbone (phi, psi, and omega) and the side chains (chi). mdpi.com The presence of the β-hydroxyl group can restrict the allowable phi and psi angles, thereby predisposing the peptide to adopt certain conformations.
The unique structural properties of beta-hydroxy-phenylalanine can be harnessed to design peptides with specific and stable secondary structures. nih.govnih.gov
Helices: The incorporation of β-amino acids can lead to the formation of various helical structures, such as the 310-helix and the α-helix. libretexts.org The stability of these helices is often dependent on the pattern of substitution and the potential for intramolecular hydrogen bonding. libretexts.orgyoutube.com For instance, the strategic placement of beta-hydroxy-phenylalanine can help to nucleate or stabilize helical turns.
Sheets: Beta-sheets are formed through hydrogen bonding between adjacent β-strands. proteinstructures.com The introduction of beta-hydroxy-phenylalanine can influence the propensity of a peptide to form β-sheets and can affect the geometry (parallel vs. anti-parallel) of the resulting sheet. nih.govproteinstructures.com The hydroxyl group can participate in inter-strand hydrogen bonding, further stabilizing the sheet structure. nih.gov Computational methods are increasingly being used to predict and design β-sheet forming sequences. nih.gov
Construction of Peptidomimetics and Conformational Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability and bioavailability. magtech.com.cn The incorporation of residues like beta-hydroxy-phenylalanine is a key strategy in the design of conformationally constrained peptides, which have reduced flexibility and can thus bind to their biological targets with higher affinity and specificity. nih.govlifechemicals.com
The primary goal of conformational restriction is to reduce the number of accessible conformations of a peptide, ideally pre-organizing it into its bioactive conformation. nih.gov This can be achieved through several design principles:
Local Constraints: Introducing modified amino acids that restrict the rotation around backbone or side-chain bonds. The beta-hydroxyl group and the altered stereochemistry of beta-hydroxy-phenylalanine serve as a local constraint. researchgate.net
Global Constraints: Cyclization of the peptide backbone or through side-chain linkages can dramatically reduce conformational freedom. nih.gov
Incorporation of Non-natural Amino Acids: Using amino acids with unique side chains or backbone structures, such as β-amino acids, can introduce specific conformational biases. researchgate.net
These strategies can lead to peptidomimetics with improved pharmacological profiles, including enhanced resistance to enzymatic degradation. lifechemicals.com
The beta-hydroxyl group of beta-hydroxy-phenylalanine can act as both a hydrogen bond donor and acceptor, enabling the formation of intramolecular hydrogen bonds. nih.gov These hydrogen bonds can play a crucial role in stabilizing specific peptide conformations, such as turns and helices. oup.comacs.org
The formation of an intramolecular hydrogen bond between the β-hydroxyl group and a backbone carbonyl or amide group can lead to the formation of a pseudo-ring structure, which significantly restricts the conformational freedom of the peptide backbone. nih.gov This has been shown to be a key factor in stabilizing defined secondary structures in solution. oup.com The presence and strength of these hydrogen bonds can be studied using techniques like NMR spectroscopy and X-ray crystallography. nih.gov Computational modeling can also provide insights into the energetic favorability of different hydrogen bonding networks. escholarship.org
Scaffold Design for Specific Molecular Recognition Motifs
The design of synthetic scaffolds that can mimic or disrupt biological recognition events is a significant area of research. The structural characteristics of this compound make it an intriguing candidate for the creation of scaffolds aimed at specific molecular recognition. The phenyl group can participate in π-stacking interactions, a common feature in the recognition of aromatic residues in proteins. Furthermore, the hydroxyl and amide groups are capable of forming key hydrogen bonds, which are fundamental to the specificity of molecular interactions.
While direct studies focusing exclusively on this compound for specific molecular recognition motifs are emerging, the broader class of FMOC-dipeptides, particularly those containing phenylalanine, has been shown to self-assemble into hydrogels. These hydrogels can form organized nanostructures, such as β-sheets, through π-stacking of the FMOC groups. researchgate.netcapes.gov.br This self-assembly behavior provides a foundational scaffold that can be functionalized for specific recognition tasks. The incorporation of the beta-hydroxy group on the phenylalanine residue in this compound introduces an additional point for hydrogen bonding, potentially enhancing the specificity and stability of interactions with target molecules.
| Feature of this compound | Potential Role in Molecular Recognition |
| FMOC Group | Facilitates π-stacking interactions and self-assembly into scaffolds. researchgate.netcapes.gov.br |
| Phenyl Ring | Participates in aromatic interactions with target molecules. |
| Beta-Hydroxy Group | Acts as a hydrogen bond donor and acceptor, enhancing specificity. |
| Amide Backbone | Forms key hydrogen bonds, mimicking peptide structures. |
The principles of molecular recognition are predicated on complementary shapes and chemical interactions. The defined stereochemistry and functional group display of this compound within a larger construct can lead to scaffolds that present a specific arrangement of recognition elements. This is crucial for targeting biomolecules like proteins and nucleic acids with high affinity and selectivity.
Utilization as a Chiral Building Block in Asymmetric Synthesis Beyond Peptides
The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis, extending its utility far beyond the realm of peptide chemistry. The stereocenters at the alpha and beta carbons provide a rigid framework that can direct the stereochemical outcome of subsequent reactions. This control is paramount in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy and safety.
The synthesis of enantiomerically pure beta-hydroxy-alpha-amino acids, including derivatives of phenylalanine, has been a focus of synthetic organic chemistry. nih.gov Methods such as the Sharpless asymmetric aminohydroxylation have been developed to produce FMOC-protected beta-hydroxy amino acids with high efficiency and stereoselectivity. nih.gov These methods provide access to the individual stereoisomers of FMOC-beta-hydroxy-phenylalanine, which can then be used as chiral synthons.
The functional groups of beta-hydroxy-phenylalanine derivatives are strategically positioned to facilitate cyclization reactions, making them excellent precursors for a variety of heterocyclic and macrocyclic systems. These structural motifs are prevalent in many natural products and pharmaceutically active compounds.
Heterocyclic Systems:
Beta-phenylalanine derivatives (β-PADs) have been extensively used as starting materials for the synthesis of diverse heterocyclic compounds. nih.gov The intramolecular cyclization of β-aryl-β-amino acids is a powerful strategy for creating novel heterocyclic systems with potential therapeutic applications. For instance, β-PADs can be converted into arylpyrrolizinones, which can then undergo further reactions to produce molecules targeting amyloid aggregation in Alzheimer's disease. nih.gov The presence of the hydroxyl group in this compound offers an additional handle for cyclization strategies that are not available to standard beta-phenylalanine.
| Precursor | Resulting Heterocyclic System | Potential Application | Reference |
| Beta-aryl-beta-pyrrolylpropionic acid (from β-PAD) | Arylpyrrolizinones | Alzheimer's Disease Therapeutics | nih.gov |
| N-Fmoc-beta-amino isonitriles (from Fmoc-beta-amino acids) | 1-Substituted tetrazoles | Medicinal Chemistry | nih.gov |
Macrocyclic Systems:
Macrocycles are of significant interest in drug discovery due to their ability to combine the conformational rigidity of small molecules with the extended binding surfaces of biologics. The incorporation of modified amino acids like phenylalanine derivatives into macrocyclic scaffolds can stabilize specific conformations, such as α-helices, which are crucial for mediating protein-protein interactions. nih.gov For example, N-terminal to side-chain cyclized peptides containing a d-phenylalanine (B559541) derivative have been shown to act as helix-stabilizing N-caps, leading to potent inhibitors of protein-protein interactions. nih.gov The beta-hydroxy group of this compound could participate in intramolecular hydrogen bonding within a macrocycle, further constraining its conformation and enhancing its binding affinity and selectivity for a target protein.
Beyond its role in forming the core of heterocyclic and macrocyclic systems, this compound can serve as a versatile scaffold for more complex synthetic endeavors. The combination of a protected amine, a carboxylic acid, a hydroxyl group, and an aromatic ring provides multiple points for orthogonal chemical modification. This allows for the stepwise and controlled construction of intricate molecular architectures.
The use of beta-phenylalanine derivatives as scaffolds in medicinal chemistry is well-established, offering a chiral, pseudopeptidic character that can be recognized by biological systems while providing greater stability compared to natural alpha-amino acids. tandfonline.com The aldehyde functionality that can be derived from the beta-hydroxy-alpha-amino acid structure provides a useful handle for further synthetic transformations, enabling access to a wide range of optically pure and complex molecules. capes.gov.br This positions this compound as a valuable starting point for the development of new synthetic methodologies and the construction of novel chemical entities with potential applications in various fields of science.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatography is an indispensable tool for the analysis of Fmoc-protected amino acids, providing the means to separate complex mixtures and assess the chemical and chiral purity of these crucial building blocks for peptide synthesis. phenomenex.com The presence of two chiral centers in Fmoc-beta-hydroxy-DL-phenylalanine results in four possible stereoisomers (two enantiomeric pairs of diastereomers), demanding high-resolution chiral separation methods.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the stereoisomeric separation and determination of enantiomeric excess (ee) of Fmoc-amino acids. phenomenex.comheraldopenaccess.us The high precision required for peptide synthesis, often demanding an enantiomeric purity of ≥99.8% ee, is achievable with this method. windows.net The separation relies on the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation.
Two major classes of CSPs have proven highly effective for the resolution of N-protected amino acids:
Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs. nih.gov Columns such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Lux Cellulose and Amylose series) demonstrate excellent chiral recognition capabilities under reversed-phase (RP) conditions. phenomenex.comwindows.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. nih.gov Mobile phases typically consist of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive, such as trifluoroacetic acid (TFA) or formic acid (FA), which improves peak shape and retention. phenomenex.comwindows.net
Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin and ristocetin (B1679390) A (e.g., CHIROBIOTIC T and R) are also highly effective due to their multimodal capabilities. sigmaaldrich.com They can operate in reversed-phase, polar organic, and normal-phase modes, offering broad selectivity for a wide range of acidic and amphoteric racemates, including Fmoc-amino acids. sigmaaldrich.com
The determination of enantiomeric excess is achieved by integrating the peak areas of the separated enantiomers detected by a UV detector. heraldopenaccess.us The percentage of each enantiomer in the mixture can be calculated, providing a quantitative measure of optical purity.
Table 1: Typical Chiral HPLC Systems for FMOC-Amino Acid Separation
| CSP Type | Common CSPs | Typical Mobile Phase | Elution Mode | Detection |
|---|---|---|---|---|
| Polysaccharide-Based | Lux Cellulose-1, Lux Cellulose-2, Amylose derivatives | Acetonitrile/Water or Methanol/Water with 0.1% TFA | Reversed-Phase | UV @ 220 nm |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Acetonitrile/Methanol with Ammonium (B1175870) Trifluoroacetate | Reversed-Phase, Polar Organic | UV, LC/MS |
Gas Chromatography (GC) offers another powerful approach for chiral separations, characterized by high efficiency and resolution. uni-muenchen.de However, due to the low volatility of amino acids, a derivatization step is typically required prior to analysis. For this compound, this would involve converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) and potentially derivatizing the hydroxyl group.
The workhorses of chiral GC are cyclodextrin-based CSPs and amino acid derivative-based CSPs:
Derivatized Cyclodextrins: Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that can be chemically modified to create a wide variety of CSPs. chromatographyonline.com Phases like octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-CD are known for their versatility in separating derivatized amino acids, α- and β-hydroxy carboxylic acids, and alcohols. uni-muenchen.de The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity.
Amino Acid Derivative CSPs: The most prominent example is Chirasil-Val, which consists of L-valine-tert-butylamide linked to a polysiloxane backbone. researchgate.net This phase separates enantiomers through hydrogen bonding and dipole-dipole interactions. It is thermally stable and effective for resolving a broad range of derivatized amino acids. uni-muenchen.deresearchgate.net
The elution order in chiral GC can sometimes be reversed by using a CSP with the opposite enantiomeric configuration (e.g., switching from an L-amino acid-based CSP to a D-amino acid-based one), which is advantageous for accurate trace enantiomer analysis. researchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for both analytical and preparative-scale chiral separations. tandfonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. waters.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC.
For preparative applications, SFC offers significant advantages:
Reduced Solvent Consumption: Replacing large volumes of organic solvents with environmentally benign CO₂ makes SFC a "greener" alternative. waters.com
Faster Fraction Processing: The CO₂ in the mobile phase vaporizes upon depressurization, leaving the collected analyte in a small volume of organic co-solvent. This drastically reduces the time and energy required for solvent evaporation, which is often a bottleneck in preparative HPLC. waters.com
Orthogonal Selectivity: SFC can provide different separation selectivity compared to HPLC, making it a valuable tool when HPLC methods fail to achieve baseline resolution. tandfonline.com
SFC is highly compatible with the same polysaccharide and other CSPs used in HPLC for the separation of Fmoc-amino acid stereoisomers. nih.gov Its speed and efficiency make it particularly well-suited for the preparative isolation and purification of the individual stereoisomers of this compound from a racemic or diastereomeric mixture. nih.govnih.gov
Table 2: Advantages of Preparative SFC over HPLC
| Feature | Preparative SFC | Preparative HPLC |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Acetonitrile, Methanol) |
| Solvent Usage | Significantly Lower | High |
| Separation Speed | Faster | Slower |
| Fraction Workup | Fast (CO₂ evaporates) | Slow (Requires extensive solvent evaporation) |
| Environmental Impact | Greener | Less Environmentally Friendly |
Spectroscopic Approaches for Structural Elucidation and Conformational Analysis
While chromatography excels at separation, spectroscopy provides detailed information about molecular structure, stereochemistry, and higher-order conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure, while advanced 2D NMR techniques (e.g., COSY, HSQC) can map out the connectivity.
Crucially, ¹H NMR can be used to assign the relative stereochemistry (syn or anti) of the two chiral centers (Cα and Cβ). This assignment is based on the analysis of the proton-proton coupling constants (J-values) between the hydrogen atoms on the α and β carbons. nih.gov The magnitude of the vicinal coupling constant (³J_Hα-Hβ) is dependent on the dihedral angle between these protons, as described by the Karplus equation. Different diastereomers will exhibit distinct preferred conformations, leading to different average dihedral angles and, consequently, different and predictable coupling constants. nih.gov By carefully analyzing the multiplicity and J-values of the signals for the α- and β-protons, the syn and anti diastereomers can be distinguished.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov While a single amino acid derivative like this compound is chiral, its CD spectrum is typically not used for detailed structural analysis on its own. nih.gov
The true power of CD spectroscopy in this context is realized when the amino acid is incorporated into a peptide chain. americanpeptidesociety.org The secondary structure of a peptide—such as an α-helix, β-sheet, or random coil—gives rise to a characteristic CD signal in the far-UV region (185-240 nm). creative-proteomics.com
α-Helix: Typically shows strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org
β-Sheet: Characterized by a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org
Random Coil: Exhibits a weak negative band near 200 nm. americanpeptidesociety.org
By synthesizing peptides containing Fmoc-beta-hydroxy-phenylalanine, CD spectroscopy can be used to investigate how this non-canonical amino acid influences the peptide's folding and conformational stability. researchgate.net The presence of the β-hydroxy group can introduce new hydrogen bonding possibilities or steric constraints that may favor or disfavor certain secondary structures, a phenomenon readily quantifiable with CD spectroscopy.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of molecules. xray.czumich.edunih.govnih.gov For this compound, these techniques provide a detailed fingerprint of its molecular structure.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the FMOC protecting group, the phenylalanine backbone, and the hydroxyl group. The presence of the FMOC group is typically confirmed by strong absorptions from the fluorenyl ring's C-H stretching and bending vibrations, as well as the urethane (B1682113) C=O stretching. nih.gov The phenylalanine moiety will contribute its own set of aromatic ring vibrations.
The hydroxyl group introduces a characteristic O-H stretching band, the position and shape of which are highly sensitive to hydrogen bonding interactions. nih.gov In the solid state, intermolecular hydrogen bonding involving the hydroxyl and carboxylic acid groups can lead to significant broadening and shifting of this band.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (Alcohol) | Stretching | 3500 - 3200 | Broad, position dependent on hydrogen bonding. |
| N-H (Amide) | Stretching | 3400 - 3200 | Often overlaps with O-H stretch. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | |
| C=O (Urethane) | Stretching | 1700 - 1680 | Characteristic of the FMOC group. |
| Amide I | C=O Stretching | 1680 - 1630 | Sensitive to secondary structure. |
| C=C (Aromatic) | Stretching | 1600 - 1450 | |
| Amide III | C-N Stretching, N-H Bending | 1300 - 1200 | Also conformationally sensitive. |
Note: The values presented are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS) in Synthetic Pathway Monitoring and Product Verification
Mass spectrometry is an indispensable technique for the analysis of synthetic compounds, providing precise molecular weight information and structural details through fragmentation analysis. nih.govnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a synthesized molecule like this compound. drug-dev.comnih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential compounds with the same nominal mass. For this compound (C₂₄H₂₁NO₅), the expected exact mass can be calculated and compared with the experimental value to verify its identity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 404.14925 | 404.1495 | < 1 |
| [M+Na]⁺ | 426.13120 | 426.1314 | < 1 |
| [M-H]⁻ | 402.13470 | 402.1345 | < 1 |
Note: Observed m/z values are hypothetical examples. The mass error is a measure of the accuracy of the measurement.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For this compound, a key fragmentation pathway involves the facile cleavage of the FMOC group. Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is expected to readily lose the fluorenylmethoxy group. A characteristic neutral loss of 222.0994 Da (C₁₅H₁₂O₂) corresponding to the dibenzofulvene and CO₂ is a hallmark of FMOC-protected compounds. nih.gov Another prominent fragment would arise from the loss of the entire FMOC group (C₁₅H₁₁O₂), resulting in the protonated beta-hydroxy-phenylalanine.
Further fragmentation of the amino acid backbone can provide sequence information in peptides. In this case, cleavages leading to b- and y-type ions, although more relevant for peptides, can still offer information about the amino acid structure. The presence of the hydroxyl group may also influence the fragmentation, potentially leading to a neutral loss of water (H₂O). The analysis of these fragmentation pathways provides a high degree of confidence in the structural assignment. nih.govnih.gov
Table 3: Expected Key Fragmentation Ions in MS/MS of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion | Description | Expected m/z |
| 404.15 | [M+H - H₂O]⁺ | Loss of water | 386.14 |
| 404.15 | [M+H - FMOC]⁺ | Loss of the FMOC group | 182.08 |
| 404.15 | [Fluorenylmethyl]⁺ | FMOC group fragment | 179.08 |
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgresearchgate.netqub.ac.uk For a molecule with multiple stereocenters like this compound, single-crystal X-ray diffraction is the only technique that can unambiguously establish the absolute stereochemistry of each chiral center and provide a detailed picture of the conformational preferences in the solid state. nih.govnih.gov
Since this compound is a mixture of diastereomers, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, if crystals of one of the diastereomeric pairs can be grown, the resulting structure would reveal:
Absolute Stereochemistry: The precise (R/S) configuration at both the alpha and beta carbons.
Molecular Conformation: The torsion angles of the backbone and side chain, revealing the preferred spatial arrangement of the functional groups.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, highlighting the hydrogen bonding network (involving the carboxylic acid, amide, and hydroxyl groups) and π-π stacking interactions between the fluorenyl and phenyl rings. rsc.orgresearchgate.net
The crystal structure of related FMOC-amino acids often reveals extensive hydrogen-bonding networks and significant π-π stacking, which are crucial in the self-assembly properties of these molecules. rsc.orgresearchgate.netqub.ac.uk
Table 4: Illustrative Crystallographic Data for a Related FMOC-Amino Acid Derivative
| Parameter | Example Value (for FMOC-L-Phenylalanine) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 13.157 |
| b (Å) | 4.908 |
| c (Å) | 16.124 |
| β (°) | 113.14 |
| Hydrogen Bonds | N-H···O (amide-carbonyl), O-H···O (acid-acid) |
| π-π Stacking | Present between fluorenyl groups |
Note: This data is for FMOC-L-phenylalanine and serves as an illustrative example of the type of information obtained from a crystallographic study. The actual parameters for this compound would differ.
Computational and Theoretical Studies on Fmoc Beta Hydroxy Phenylalanine Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling is instrumental in understanding the three-dimensional structure of molecules and their conformational preferences. For a flexible molecule like FMOC-beta-hydroxy-DL-phenylalanine, which contains multiple rotatable bonds, these studies are key to predicting its behavior.
The first step in understanding the structural preferences of a molecule like this compound is to explore its potential energy surface. This is achieved through computational techniques such as energy minimization and conformational sampling.
Energy Minimization: This process computationally adjusts the geometry of the molecule to find a local or global energy minimum, which corresponds to a stable three-dimensional structure. Algorithms like steepest descent and conjugate gradient are used to iteratively modify atomic coordinates until the forces on the atoms are close to zero. For peptides and their derivatives, initial structures can be generated in ideal conformations (e.g., helical or extended sheet) and then minimized to find the most stable arrangement. nih.gov
Conformational Sampling: Due to the presence of numerous rotatable bonds, a single energy minimization is insufficient to map the entire conformational landscape. Therefore, methods like Monte Carlo simulations or systematic grid searches are employed. nih.gov Monte Carlo simulations, for instance, involve randomly changing torsion angles and accepting or rejecting the new conformation based on its energy. This allows for a broad exploration of the possible shapes the molecule can adopt. For complex systems, these methods can sample millions of configurations to identify low-energy, and therefore highly populated, conformational states. nih.gov
These computational approaches are essential for predicting the likely structures of isolated this compound molecules before they are incorporated into larger peptide chains.
The introduction of a hydroxyl (-OH) group at the beta-carbon of the phenylalanine side chain has a significant impact on the molecule's conformational preferences by introducing the potential for new intramolecular interactions.
The conformation of a peptide backbone is defined by a set of torsion angles, primarily phi (Φ), psi (Ψ), and omega (ω). The side-chain conformation is described by chi (χ) angles. researchgate.netexpasy.org The β-hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of stabilizing intramolecular hydrogen bonds with the peptide backbone or adjacent side chains. biorxiv.org
Key Influences of the β-Hydroxyl Group:
Backbone Restriction: The -OH group can form a hydrogen bond with a nearby backbone carbonyl oxygen or amide hydrogen. This interaction can significantly restrict the rotational freedom around the Φ and Ψ angles, favoring specific backbone conformations such as those found in β-turns or helices. biorxiv.org For example, studies on serine-containing peptides show that the side-chain hydroxyl can stabilize type VI β-turns through specific C–H/O interactions. biorxiv.org
Side-Chain Orientation: The formation of these hydrogen bonds also constrains the side-chain torsion angles (χ1 and χ2), forcing the phenyl ring into a more defined orientation relative to the peptide backbone.
The table below summarizes the key torsion angles and the potential influence of the β-hydroxyl group.
| Torsion Angle | Atoms Defining the Angle | Typical Conformations | Potential Impact of β-Hydroxyl Group |
| Phi (Φ) | C'-N-Cα-C' | α-helix (~ -57°), β-sheet (~ -139°) | Restricted rotation due to H-bonding with the side chain. |
| Psi (Ψ) | N-Cα-C'-N | α-helix (~ -47°), β-sheet (~ +135°) | Restricted rotation due to H-bonding with the side chain. |
| Omega (ω) | Cα-C'-N-Cα | Typically trans (~180°) | Generally unaffected, but local strain could induce minor deviations. |
| Chi1 (χ1) | N-Cα-Cβ-Cγ | gauche+ ( | Strongly influenced; H-bonding potential dictates preferred rotameric state. |
| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ1 | ~90° or ~ -90° | Orientation of the phenyl ring is coupled to χ1 and backbone interactions. |
Data adapted from general peptide conformational principles. expasy.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide detailed information about the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It is particularly effective for studying reaction mechanisms. For derivatives of FMOC-beta-hydroxy-phenylalanine, DFT can be used to:
Model Reaction Intermediates and Transition States: DFT can optimize the geometry of reactants, products, intermediates, and the high-energy transition states that connect them. This is crucial for understanding reactions like the removal of the FMOC protecting group or the coupling of the amino acid during peptide synthesis.
Calculate Activation Energies: By determining the energy difference between the reactants and the transition state, DFT can predict the activation energy (energy barrier) of a reaction. This allows for the comparison of different potential reaction pathways to determine the most likely mechanism. rsc.org For example, a study on the racemization of a chiral molecule used DFT to explore different isomerization pathways and found that the calculated activation energies were in excellent agreement with experimental values. researchgate.net
Analyze Electronic Effects: DFT can elucidate how functional groups, such as the β-hydroxyl group, influence the reactivity of the molecule by altering its electronic distribution and the stability of transition states. rsc.org
The following table provides a hypothetical example of how DFT could be used to compare two potential mechanisms for a reaction involving a β-hydroxy amino acid derivative.
| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Mechanism A | 0.0 | +25.4 | -10.2 | 25.4 |
| Mechanism B | 0.0 | +18.7 | -10.2 | 18.7 |
In this illustrative example, DFT calculations would suggest that Mechanism B is more favorable due to its lower activation energy.
Quantum chemical calculations are highly valuable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can accurately predict NMR chemical shifts and spin-spin coupling constants. The calculated values can be compared with experimental spectra to confirm the proposed structure and stereochemistry of this compound. The presence of intramolecular hydrogen bonds involving the β-hydroxyl group would lead to predictable changes in the chemical shifts of the involved protons, which can be verified computationally. biorxiv.orgresearchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment and secondary structure of molecules. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum of a molecule. By comparing the calculated spectrum with the experimental one, researchers can gain confidence in the assigned absolute configuration and dominant solution-state conformation of a chiral molecule or a peptide containing it. nih.gov
Vibrational Spectroscopy (IR and Raman): Quantum chemical methods can calculate the vibrational frequencies and intensities of a molecule. The predicted IR and Raman spectra can be compared with experimental data to confirm the presence of specific functional groups and to aid in the complete vibrational assignment of the molecule. researchgate.net
Molecular Dynamics Simulations of Beta-Hydroxy Phenylalanine-Containing Peptides
While quantum mechanics is ideal for studying static properties and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. nih.govdrexel.edu
For peptides containing β-hydroxy phenylalanine, MD simulations can reveal:
Folding and Unfolding Dynamics: Simulations can track how a peptide chain folds into a stable secondary structure (like a helix or sheet) or how it unfolds when conditions like temperature are changed. researchgate.net
Conformational Flexibility: MD provides detailed information on the fluctuations of backbone and side-chain torsion angles, revealing which parts of the molecule are rigid and which are flexible. nih.gov
Solvent Interactions: By explicitly including water molecules in the simulation, MD can model how the peptide interacts with its environment, including the formation of hydrogen bonds between the β-hydroxyl group and water.
Aggregation Behavior: MD simulations can be used to study how multiple peptide chains interact with each other, which is crucial for understanding processes like the formation of amyloid fibrils, a phenomenon relevant to peptides containing aromatic residues like phenylalanine. nih.govresearchgate.net
A typical MD simulation study involves several key steps, as outlined in the table below.
| Simulation Step | Description | Typical Parameters/Software |
| System Setup | The peptide is placed in a simulation box, typically filled with water molecules and counter-ions to neutralize the system. | Force Fields: AMBER, CHARMM, GROMOS drexel.edu |
| Energy Minimization | The initial system is energy-minimized to remove any bad contacts or steric clashes. | Steepest Descent or Conjugate Gradient algorithms. |
| Equilibration | The system is gradually heated to the target temperature and equilibrated at the target pressure (NPT ensemble) to reach a stable state. | NVT (constant volume) followed by NPT (constant pressure) equilibration phases. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. | Simulation times can range from 10s of nanoseconds to several microseconds. |
| Trajectory Analysis | The saved trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), hydrogen bond patterns, secondary structure content, and radial distribution functions. | Analysis tools like GROMACS or VMD are used. |
These simulations provide invaluable, atom-level insights into how the incorporation of a β-hydroxy-phenylalanine residue influences the structure, flexibility, and interaction properties of a peptide.
Solvent Effects on Conformational Preferences
There is no available research data detailing how different solvents influence the conformational preferences and three-dimensional structure of this compound. Such studies are crucial for understanding the molecule's behavior in various chemical environments, which dictates its reactivity and potential applications.
Investigation of Intermolecular Interactions within Research Models
Specific computational or experimental studies investigating the intermolecular interactions of this compound are not found in the current body of scientific literature. Research in this area would typically involve analyzing hydrogen bonding, π-π stacking, and other non-covalent interactions that are fundamental to its function in biological and chemical systems. While studies exist for related compounds like FMOC-Phenylalanine, extrapolating these findings would not be scientifically accurate for the beta-hydroxy derivative.
Quantitative Structure-Activity Relationship (QSAR) and Scaffold Design through In Silico Approaches
No QSAR studies or research on in silico scaffold design specifically involving this compound have been identified. Such research would be instrumental in correlating the structural features of the molecule with its biological or chemical activities, providing a pathway for the rational design of new compounds with desired properties.
Future Directions and Emerging Research Avenues for Fmoc Beta Hydroxy Dl Phenylalanine
Development of Novel and Sustainable Synthetic Strategies for Stereopure Forms
The synthesis of β-hydroxy-α-amino acids is of high interest in medicinal chemistry due to their prevalence in natural products like antibiotics and enzyme inhibitors. nih.gov Traditional synthetic routes often require multiple steps and protecting groups, which can result in lower stereoselectivity. nih.gov Consequently, a major research focus is the development of more efficient, sustainable, and stereoselective synthetic methods.
Biocatalytic and Chemoenzymatic Approaches: Biocatalysis is emerging as a powerful and environmentally friendly alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions and their three-dimensional active sites allow for exceptional control over stereoselectivity. nih.gov
Transaldolases: Researchers are exploring l-threonine (B559522) transaldolases (LTTAs) for the synthesis of β-hydroxy-α-amino acids. These enzymes can replace the side chain of threonine with a new aldehyde to create a diverse array of nonstandard amino acids. nih.gov For example, the enzyme ObiH has been used in a whole-cell platform for the milligram-scale synthesis of various β-hydroxy-α-amino acids. nih.gov
Aminomutases: A phenylalanine aminomutase from Taxus canadensis (TcPAM) has been repurposed to catalyze the regio- and stereoselective amination of trans-3-arylglycidates, producing arylserines with high selectivity. nih.gov
Lipases: Lipase (B570770) B from Candida antarctica (CAL-B) has been successfully used for the kinetic resolution of β-lactams, allowing for the isolation of enantiomerically pure (R)-β-phenylalanine. nih.gov
Asymmetric Chemical Synthesis: Parallel to biocatalysis, significant advancements are being made in asymmetric chemical synthesis to produce enantiomerically pure compounds.
Brønsted Base Catalysis: A highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids has been developed using a benzophenone-derived imine of glycine (B1666218) o-nitroanilide as the pronucleophile under Brønsted base catalysis. nih.gov
Metal-Catalyzed Hydrogenation: An iridium-based catalyst (Ir/f-phamidol) has been shown to be highly efficient in the dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, yielding chiral aryl β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. frontiersin.org
Sulfinimine-Mediated Synthesis: The asymmetric Strecker synthesis, utilizing sulfinimines, provides a concise route to β-hydroxy α-amino acids such as phenylserine (B13813050) and β-hydroxyleucine. nih.gov
The table below summarizes some of the emerging synthetic strategies.
| Synthetic Strategy | Catalyst/Reagent Type | Key Features | Reference(s) |
| Biocatalysis | Transaldolase Enzyme (e.g., ObiH) | Uses whole cells or purified enzymes; selective for a diverse array of aldehydes. | nih.govnih.gov |
| Chemoenzymatic Synthesis | Lipase (e.g., CAL-B) | Enables kinetic resolution of intermediates like β-lactams to achieve high enantiomeric excess. | nih.gov |
| Asymmetric Catalysis | Brønsted Base | Uses an o-nitroanilide framework as a hydrogen-bonding platform to control reactivity and diastereoselectivity. | nih.gov |
| Asymmetric Hydrogenation | Iridium/f-phamidol Complex | Achieves dynamic kinetic resolution with excellent diastereo- and enantioselectivities. | frontiersin.org |
These innovative methods pave the way for more sustainable and efficient production of stereopure β-hydroxy-α-amino acids, which are essential precursors for FMOC-protected derivatives used in further applications.
Expanded Applications in Advanced Materials Science and Polymer Chemistry
The unique structural characteristics of FMOC-Beta-Hydroxy-DL-Phenylalanine make it a valuable building block for advanced materials. The FMOC group, known for its role in peptide synthesis, also facilitates self-assembly through π-π stacking interactions, while the amino acid backbone allows for hydrogen bonding.
Self-Assembling Hydrogels: Low molecular weight gelators (LMWGs), including FMOC-protected amino acids, can self-associate through non-covalent interactions like hydrogen bonds and π-π stacking to form three-dimensional networks that trap large amounts of water, creating hydrogels. nih.govbeilstein-journals.org
Co-assembly: Supramolecular gels can be formed through the co-assembly of different FMOC-amino acids, such as FMOC–Trp–OH and FMOC–Lys–FMOC–OH. nih.gov
Biomedical Scaffolds: These hydrogels are of great interest for tissue engineering and controlled drug delivery as they can provide 3D scaffolds to support cell growth. acs.orgmdpi.com For example, a doubly Fmoc-protected aspartic acid has been shown to self-assemble into hydrogels suitable for bone tissue engineering by templating calcium ions. mdpi.com The resulting materials can be osteoinductive, promoting the adhesion and proliferation of pre-osteoblastic cells. mdpi.com
β-Amino Acid Polymers (β-Peptides): Polymers composed of β-amino acids are gaining attention as synthetic mimics of peptides and proteins. digitellinc.com They often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts. nih.govresearchgate.net
Novel Polymerization Methods: Researchers have developed a water-insensitive and controllable ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs) to produce poly-β-peptides with diverse functional groups and defined architectures. digitellinc.com This method represents an improvement over traditional β-lactam polymerization, which often requires harsh conditions. digitellinc.com
Poly(β-amino esters) (PBAEs): This class of biodegradable and biocompatible polymers is synthesized through the conjugate addition of amines to bis(acrylate esters). google.comnih.gov PBAEs are particularly promising for gene delivery, as they can condense DNA into nanoparticles and buffer the pH of their surroundings, which may aid in endosomal escape. google.comnih.gov High-throughput screening methods have been employed to identify novel β-amino acid polymers that promote cell adhesion for applications in culture platforms and implants. researchgate.net
The development of these materials highlights the potential of using building blocks like this compound to create functional polymers and self-assembling systems for a range of applications, from regenerative medicine to gene therapy.
Advancements in Analytical Tools for Complex Modified Amino Acid Derivatives
The structural complexity of modified amino acids necessitates sophisticated analytical techniques for their characterization, quantification, and sequence confirmation within larger molecules.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for amino acid analysis. shimadzu.com Due to the often-low UV absorbance of amino acids, derivatization is commonly employed. shimadzu.comyoutube.com
Pre-column Derivatization: In this method, amino acids are reacted with a labeling agent before being injected into the HPLC system. shimadzu.com This allows the use of reversed-phase chromatography, which offers excellent separation and high throughput. shimadzu.comresearchgate.net
Post-column Derivatization: Here, the amino acids are first separated on the column (often by ion-exchange chromatography) and then mixed with a derivatizing reagent before detection. shimadzu.comyoutube.com This approach is known for its excellent reproducibility and can be easily automated. shimadzu.com
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an essential tool for the analysis of amino acids, offering high selectivity and sensitivity. nih.govcreative-proteomics.com
Targeted Identification: A detailed understanding of the in-source fragmentation (ISF) mechanisms of modified amino acids allows for the creation of fragment libraries. nih.gov These libraries can be used to establish workflows for the targeted extraction and identification of known and novel modified amino acids in complex biological samples. nih.gov
Sequence Confirmation: Electrospray ionization mass spectrometry (ESI-MS) is used to investigate and confirm the sequences of peptide libraries containing unnatural amino acids. nih.gov By subtracting product ion spectra, common ions can be eliminated, simplifying interpretation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique for the structural elucidation of peptides and proteins in solution. spectralservice.de
Structural Integrity: NMR can reliably report on the structural integrity of a peptide, confirming which amino acids are present and how they are connected. spectralservice.de It can also provide information on secondary structure, folding, and molecular rigidity. spectralservice.deacs.org
Sequence Tagging: For small peptides with well-resolved spectra, it is possible to identify short "sequence tags" by analyzing through-space connections in a NOESY experiment. nih.gov This "NMRseq" approach can help elucidate full-length peptide sequences by searching databases with these short tags. nih.gov
The table below highlights key analytical techniques and their applications for modified amino acids.
| Technique | Principle/Application | Advantages for Modified Amino Acids | Reference(s) |
| HPLC with Derivatization | Chemical labeling of amino acids before (pre-column) or after (post-column) chromatographic separation. | Improves separation on reversed-phase columns and enhances detection sensitivity. | shimadzu.comyoutube.comresearchgate.net |
| LC-MS/ESI-MS | Separation by liquid chromatography followed by mass analysis for identification and quantification. | Provides structural information, enabling reliable identification and sequencing of peptides with modifications. | nih.govnih.govnih.gov |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Non-invasive method to confirm structure, folding, and sequence tags without sample hydrolysis. | spectralservice.deacs.orgnih.gov |
Exploration of Unique Biochemical and Biophysical Properties in In Vitro Systems
The incorporation of unnatural β-amino acids like Beta-Hydroxy-DL-Phenylalanine into peptides creates foldamers—unnatural oligomers that can adopt stable, well-defined secondary structures. nih.gov These β-peptides and mixed α/β-peptides exhibit unique properties that are being actively explored in vitro.
Structural Stability and Folding: Despite having an extra carbon in their backbone, β-peptides can fold into stable secondary structures, such as helices, even in short sequences. nih.govillinois.edu This structural stability makes them resistant to degradation by proteases, a major advantage over natural α-peptides. nih.govresearchgate.netnih.gov
Biophysical Characterization: A variety of biophysical techniques are used to study the structure and stability of these peptides. Circular dichroism (CD) spectroscopy, analytical ultracentrifugation (AU), and differential scanning calorimetry (DSC) are employed to explore their folding, oligomerization, and thermodynamic stability in solution. nih.govacs.orgacs.org NMR spectroscopy, particularly through hydrogen/deuterium exchange experiments, provides insights into their kinetic stability and solvent-excluded cores. nih.govacs.org
Biological Activity: The ability of β-peptides to form stable, protein-like structures allows them to mimic natural peptides and interfere with biological processes.
Inhibition of Protein-Protein Interactions: Because they can present a stable, extended surface for binding, β-peptides are being developed as inhibitors of protein-protein interactions, which are challenging targets for small molecules. nih.govacs.org
Membrane Interactions: Peptides containing β-amino acids have been shown to interact with biological membranes, leading to the development of antimicrobial and cell-penetrating peptides. acs.org
Enzyme Inhibition: The β-hydroxy-α-amino acid motif is a known structural component of many enzyme inhibitors. nih.gov
The table below summarizes the key biophysical properties and biological activities being explored.
| Property/Activity | Description | Significance | Reference(s) |
| Proteolytic Resistance | β-peptides are not easily recognized or cleaved by proteases. | Increased stability in biological environments, leading to improved pharmacokinetics for potential therapeutics. | nih.govresearchgate.netnih.gov |
| Stable Secondary Structure | Short sequences of β-amino acids can form stable helices and other folds in solution. | Allows for the rational design of molecules that can mimic the structure and function of larger proteins. | nih.govillinois.eduacs.org |
| Protein-Protein Interaction Inhibition | The stable, folded structures can bind to large, shallow protein surfaces. | Offers a strategy to target disease-related interactions that are difficult to address with traditional drugs. | nih.govacs.org |
Synergistic Approaches Combining Synthesis, Computational Chemistry, and Structural Biology in Unnatural Amino Acid Research
The development of novel molecules based on unnatural amino acids is increasingly reliant on a synergistic approach that integrates multiple scientific disciplines. This combination of synthesis, computational modeling, and structural analysis accelerates the design-build-test cycle for creating functional molecules.
Computational Enzyme Design: Computational methods are becoming indispensable for designing new enzymes and for engineering existing ones to accept unnatural substrates. nih.govbioengineer.org
Scaffold and Substrate Design: The design process can involve considering the protein scaffold and the unnatural amino acid separately. nih.gov Computational tools can help select appropriate scaffolds and predict which mutations might be necessary to accommodate a new substrate. nih.gov Deep learning technologies are now enabling the design of proteins with complex active sites from the ground up. bioengineer.org
Directed Evolution: Computational predictions can guide directed evolution strategies, where enzyme libraries are created and screened to find variants with the desired activity and specificity for an unnatural amino acid. nih.govnih.gov
Structure-Guided Design of Functional Peptides: The design of functional β-peptides and α/β-peptides often starts with a known α-peptide target. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide the atomic-level blueprints for this process.
Mimicking Natural Structures: Researchers use the 3D structure of a natural peptide bound to its target to design an α/β-peptide mimic. nih.gov By strategically replacing α-amino acids with β-amino acids, it is possible to create a molecule that retains the necessary side-chain orientations for binding while gaining the proteolytic stability of the unnatural backbone. nih.govresearchgate.net
Validation and Optimization: Once a lead compound is synthesized, its structure and interaction with its target can be verified using biophysical and structural methods. acs.org This information feeds back into the design process for further optimization. For instance, the crystal structure of an α/β-peptide bound to its target protein, Vascular Endothelial Growth Factor (VEGF), confirmed that the molecular recognition details were unchanged from the original α-peptide. nih.gov
This integrated workflow, where computational models inform synthetic targets and structural analysis validates the design, is crucial for advancing the field of unnatural amino acid research and harnessing the full potential of building blocks like this compound. nih.govrsc.org
Q & A
Q. What are the standard methodologies for synthesizing FMOC-BETA-HYDROXY-DL-PHENYLALANINE?
The synthesis typically involves the following steps:
Protection of the amino group : React DL-β-hydroxy-phenylalanine with FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic aqueous/organic solvent system (e.g., dioxane/water) at pH 8–2. The reaction is monitored via TLC or HPLC for FMOC incorporation .
Workup and purification : After neutralization, the product is extracted using ethyl acetate, dried over sodium sulfate, and purified via reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
Characterization : Confirm identity using -NMR (e.g., δ 7.3–7.8 ppm for FMOC aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (CHNO, expected [M+H]: 388.15) .
Q. How can researchers optimize purification of FMOC-protected β-hydroxy amino acids?
- Solvent systems : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective deprotection of side-chain protecting groups, followed by precipitation in cold diethyl ether .
- Chromatography : Reverse-phase HPLC with 0.1% TFA in water/acetonitrile gradients improves resolution of diastereomers (DL-form separation) .
- Purity validation : Quantify impurities (<2%) using UV detection at 265 nm (FMOC absorbance) .
Q. What analytical techniques are critical for characterizing this compound?
- Chiral analysis : Employ chiral HPLC columns (e.g., Chirobiotic T) with ethanol/hexane mobile phases to resolve enantiomers .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., FMOC derivatives typically degrade above 200°C) .
- Spectroscopic validation : Use -NMR to confirm the β-hydroxy group (δ 65–70 ppm for C-OH) and FT-IR for carbonyl stretches (1690–1730 cm) .
Advanced Research Questions
Q. How does the β-hydroxy group influence the stability of this compound under varying pH conditions?
- Acidic conditions (pH <3) : The β-hydroxy group may undergo dehydration to form α,β-unsaturated derivatives. Monitor via -NMR for alkene proton signals (δ 5.5–6.5 ppm) .
- Basic conditions (pH >10) : FMOC cleavage accelerates; use kinetic studies with UV spectroscopy (265 nm) to quantify degradation rates .
- Mitigation strategies : Stabilize the compound in lyophilized form at -20°C, as aqueous solutions degrade within 72 hours at room temperature .
Q. What advanced strategies resolve chiral discrepancies in DL-mixtures of β-hydroxy-phenylalanine derivatives?
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives of one enantiomer .
- Dynamic kinetic resolution : Catalyze racemization with palladium complexes under hydrogen pressure to convert DL-forms into single enantiomers .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to separate DL-forms .
Q. How should researchers address contradictory data in this compound synthesis yields?
- Root-cause analysis : Compare reaction parameters (e.g., solvent purity, FMOC-Cl stoichiometry) across studies. For example, excess FMOC-Cl (>1.2 eq) may reduce yields due to side reactions .
- Reproducibility protocols : Standardize inert atmosphere conditions (argon/nitrogen) to prevent β-hydroxy oxidation .
- Statistical validation : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) impacting yield variability .
Q. What are the comparative advantages of FMOC vs. BOC protection for β-hydroxy amino acids in solid-phase peptide synthesis (SPPS)?
- Deprotection efficiency : FMOC is removed with piperidine (20% in DMF), which is milder than BOC deprotection (requires TFA), reducing β-hydroxy side reactions .
- Stability : FMOC derivatives are more stable to nucleophiles but sensitive to light; store in amber vials at 2–8°C .
- Compatibility : FMOC is preferred for SPPS due to orthogonal protection strategies (e.g., tert-butyl for carboxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
